![molecular formula C17H16N2 B2489952 1-cinnamyl-2-methyl-1H-benzo[d]imidazole CAS No. 37564-54-8](/img/structure/B2489952.png)
1-cinnamyl-2-methyl-1H-benzo[d]imidazole
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Overview
Description
“1-cinnamyl-2-methyl-1H-benzo[d]imidazole” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many bioactive compounds .
Scientific Research Applications
Pharmaceuticals and Medicinal Chemistry
1-cinnamyl-2-methyl-1H-benzo[d]imidazole exhibits promising pharmacological activities. Researchers have explored its potential as:
- Antibacterial and Antifungal Agents : Some derivatives of this compound have demonstrated antimicrobial properties, making them candidates for drug development .
Materials Science and Nanotechnology
In the realm of materials science, this compound plays a role in:
- Metal-Organic Frameworks (MOFs) : Researchers have synthesized MOFs incorporating 1-cinnamyl-2-methyl-1H-benzo[d]imidazole as a ligand. These MOFs exhibit tunable properties, such as porosity and gas adsorption .
Catalysis and Organic Synthesis
- Organocatalysis : The compound’s structural features make it an interesting candidate for catalytic reactions. For instance, N-heterocyclic carbenes derived from it have been employed as both ligands and organocatalysts .
Mechanism of Action
Target of Action
1-Cinnamyl-2-methyl-1H-benzo[d]imidazole is a derivative of the imidazole class of compounds . Imidazoles are key components in functional molecules and are utilized in a diverse range of applications . .
Mode of Action
Imidazole derivatives have been known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives have been known to influence a variety of biochemical pathways .
Result of Action
Imidazole derivatives have been known to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly impact the action of imidazole derivatives .
properties
IUPAC Name |
2-methyl-1-[(E)-3-phenylprop-2-enyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-14-18-16-11-5-6-12-17(16)19(14)13-7-10-15-8-3-2-4-9-15/h2-12H,13H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNMRXAYAVNIHS-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cinnamyl-2-methyl-1H-benzo[d]imidazole |
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